REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[N:4]1[CH2:5][CH2:6][c:7]2[cH:8][cH:9][c:10]([NH:13][C:14](=[O:15])[c:16]3[cH:17][nH:18][c:19]4[cH:20][cH:21][cH:22][cH:23][c:24]4[c:25]3=[O:26])[cH:11][c:12]21.[CH3:29][CH2:30][OH:31].[Na+:28].[OH-:27]>>[NH:4]1[CH2:5][CH2:6][c:7]2[cH:8][cH:9][c:10]([NH:13][C:14](=[O:15])[c:16]3[cH:17][nH:18][c:19]4[cH:20][cH:21][cH:22][cH:23][c:24]4[c:25]3=[O:26])[cH:11][c:12]21
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Name
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CC(=O)N1CCc2ccc(NC(=O)c3c[nH]c4ccccc4c3=O)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCc2ccc(NC(=O)c3c[nH]c4ccccc4c3=O)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc2c(c1)NCC2)c1c[nH]c2ccccc2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |